molecular formula C16H16N6O3S B1228626 N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide

N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide

Cat. No. B1228626
M. Wt: 372.4 g/mol
InChI Key: FEPWHJZCQSXKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide is an aromatic ether.

Scientific Research Applications

Synthesis and Characterization

  • N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide and related compounds have been studied for their synthesis and characterization. Researchers have explored the synthesis of novel derivatives like carbothioylbispyrimido[2,1-c][1,2,4]triazine, which are synthesized from pyrimidinyl thiocarbohydrazide reactions with various agents (El‐mahdy, 2013).

Antimicrobial and Antifungal Activities

  • Compounds derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are crucial for developing new antimicrobial agents (Fuloria et al., 2009).

Antitumor and Antioxidant Agents

  • Thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives have been designed and synthesized as potential antitumor and antioxidant agents. Pharmacological tests have shown significant activity in these areas (Abu‐Hashem et al., 2010).

Antitubercular Activity

  • The in vitro anti-tubercular activity of 2(4-pyridyl)-5[(aryl/heteroarylamino)-1-oxoethyl]thio-1,3,4-oxadiazole derivatives has been investigated, showing promise in the treatment of tuberculosis (Raval et al., 2014).

Cancer Cell Migration Inhibition

  • Derivatives of 1,2,4-triazole-3-thiol have been studied for their effect on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. Some derivatives have been identified as highly active and selective towards cancer cells (Šermukšnytė et al., 2022).

Nonlinear Optical Properties

  • The nonlinear optical properties of certain hydrazones derived from 2-(4-methylphenoxy)acetohydrazide have been explored, suggesting potential applications in optical devices like limiters and switches (Naseema et al., 2010).

properties

Product Name

N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide

Molecular Formula

C16H16N6O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N'-[2-(4-amino-5-cyanopyrimidin-2-yl)sulfanylacetyl]-2-(4-methylphenoxy)acetohydrazide

InChI

InChI=1S/C16H16N6O3S/c1-10-2-4-12(5-3-10)25-8-13(23)21-22-14(24)9-26-16-19-7-11(6-17)15(18)20-16/h2-5,7H,8-9H2,1H3,(H,21,23)(H,22,24)(H2,18,19,20)

InChI Key

FEPWHJZCQSXKQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)CSC2=NC=C(C(=N2)N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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